エピアンドロステロン

概要

説明

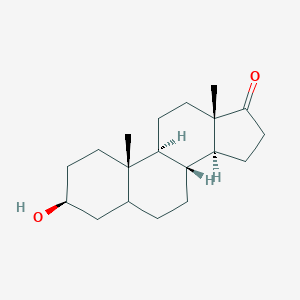

エピアンドロステロンは、3β-アンドロステロン、3β-ヒドロキシ-5α-アンドロスタン-17-オン、または5α-アンドロスタン-3β-オール-17-オンとしても知られており、弱いアンドロゲン活性を有するステロイドホルモンです。これは、テストステロンとジヒドロテストステロン(DHT)の代謝産物です。 エピアンドロステロンは、1931年にアドルフ・フリードリヒ・ヨハン・ブテナントとクルト・ツェルニングによって男性の尿から初めて単離されました 。 この化合物は、ブタを含むほとんどの哺乳類に自然に存在し、副腎ホルモンデヒドロエピアンドロステロン(DHEA)から5α-レダクターゼ酵素によって産生されます .

科学的研究の応用

Epiandrosterone has diverse applications in scientific research:

- Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

- Biology: Studied for its role in metabolic pathways involving DHEA and testosterone.

- Medicine: Investigated for its potential anticancer activities, particularly against human gastric cancer, lung cancer, and hepatocellular liver carcinoma .

- Industry: Used in the production of high-end androgenic hormone medications and as an additive in cosmetic products .

作用機序

エピアンドロステロンは、いくつかのメカニズムを通じてその効果を発揮します。

- アンドロゲン活性: ジヒドロテストステロン(DHT)に変換され、細胞によるアミノ酸の取り込みとそのタンパク質への変換を促進します .

- 酵素相互作用: グルコース-6-リン酸脱水素酵素などの酵素と相互作用し、細胞生化学に影響を与えます .

- 血管拡張: 血管拡張を促進し、血流を増加させます .

類似化合物:

- アンドロステロン

- アンドロスタンジオール

- アンドロステノール

- アンドロステノン

- エストラテトラエノール

独自性: エピアンドロステロンは、弱いアンドロゲン活性を持ち、テストステロンとジヒドロテストステロンの両方の代謝産物であるという点でユニークです。 他の類似化合物とは異なり、特定の抗癌作用を示し、ステロイド[17,16-d]ピリミジンの合成に使用されます .

生化学分析

Biochemical Properties

Epiandrosterone is involved in several biochemical reactions, primarily as a metabolite of dehydroepiandrosterone (DHEA) and testosterone. It is produced by the enzyme 5α-reductase from DHEA and can also be synthesized from androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase . Epiandrosterone interacts with various enzymes and proteins, including 5α-reductase, 17β-hydroxysteroid dehydrogenase, and 3β-hydroxysteroid dehydrogenase, which are involved in its biosynthesis and metabolism. These interactions are crucial for maintaining the balance of androgenic and estrogenic hormones in the body.

Cellular Effects

Epiandrosterone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to promote the uptake of amino acids by cells, leading to increased protein synthesis and muscle growth . Additionally, epiandrosterone minimizes the catabolism of muscle proteins, thereby preserving muscle mass. It also acts as a precursor to estradiol, a female sex hormone, and can influence the hypolipidemic pathways, promoting fat loss . Epiandrosterone’s effects on cell signaling pathways and gene expression are mediated through its interactions with androgen receptors and other nuclear receptors.

Molecular Mechanism

At the molecular level, epiandrosterone exerts its effects through binding interactions with various biomolecules, including androgen receptors and gamma-aminobutyric acid (GABA) receptors . It acts as a negative non-competitive modulator of the GABA/benzodiazepine-receptor complex, influencing neurotransmission and potentially affecting behavior . Epiandrosterone also inhibits the pentose phosphate pathway, leading to vasodilation and improved blood flow . These molecular interactions contribute to its anabolic and androgenic properties, as well as its effects on gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epiandrosterone can change over time due to its stability, degradation, and long-term impact on cellular function. Epiandrosterone is relatively stable under physiological conditions, but its degradation can be influenced by factors such as temperature, pH, and the presence of enzymes . Long-term studies have shown that epiandrosterone can have sustained effects on muscle growth, fat loss, and overall metabolic health . Prolonged exposure to high doses may lead to adverse effects, such as liver damage and hormonal imbalances .

Dosage Effects in Animal Models

The effects of epiandrosterone vary with different dosages in animal models. Studies have shown that low to moderate doses (250-500 mg per day) can promote muscle growth, fat loss, and improved metabolic health . Higher doses may lead to toxic or adverse effects, including liver damage, infertility, and behavioral changes . It is essential to carefully monitor the dosage and duration of epiandrosterone administration to minimize potential risks and maximize its benefits.

Metabolic Pathways

Epiandrosterone is involved in several metabolic pathways, including the biosynthesis of androgens and estrogens. It is produced from DHEA by the enzyme 5α-reductase and can be further metabolized to dihydrotestosterone (DHT) or estradiol . Epiandrosterone also interacts with enzymes such as 17β-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, which play crucial roles in its metabolism . These metabolic pathways are essential for maintaining hormonal balance and regulating various physiological processes.

Transport and Distribution

Epiandrosterone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to sex hormone-binding globulin (SHBG) and albumin, which facilitate its transport in the bloodstream . Within cells, epiandrosterone can interact with intracellular receptors and transporters, influencing its localization and accumulation . These interactions are crucial for its biological activity and effects on cellular function.

Subcellular Localization

Epiandrosterone’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the cytoplasm, nucleus, and mitochondria, where it interacts with various biomolecules and exerts its effects . The subcellular localization of epiandrosterone is essential for its role in regulating gene expression, cellular metabolism, and other physiological processes.

準備方法

合成経路と反応条件: エピアンドロステロンは、アンドロステンジオンから一連の反応によって合成できます。このプロセスには以下が含まれます。

- 3-カルボニルアルケンエステル化反応

- 17-カルボニルケタール保護反応

- 加水分解

- パラジウム炭素触媒還元反応

- 酸性加水分解反応

この方法は、原料源が豊富で、コストが低く、合成条件が穏やかで、収率が高いことから有利です .

工業生産方法: 別の方法として、4-アンドロステンジオンを原料として使用する方法があります。 このプロセスは、コストが低く、反応条件が穏やかなことから、大規模な工業生産に適しています .

化学反応の分析

反応の種類: エピアンドロステロンは、以下を含むさまざまな化学反応を起こします。

- 酸化: エピアンドロステロン硫酸への変換。

- 還元: アンドロスタンジオールへの変換。

- 置換: ステロイド[17,16-d]ピリミジンの形成 .

一般的な試薬と条件:

- 酸化: 過酸化水素などの酸化剤を使用します。

- 還元: 水素化ホウ素ナトリウムなどの還元剤を使用します。

- 置換: ピリミジン誘導体などの試薬が含まれます .

主な生成物:

- エピアンドロステロン硫酸

- アンドロスタンジオール

- ステロイド[17,16-d]ピリミジン

4. 科学研究への応用

エピアンドロステロンは、科学研究でさまざまな用途があります。

- 化学: さまざまなステロイド化合物の合成における前駆体として使用されます。

- 生物学: DHEAやテストステロンを含む代謝経路における役割について研究されています。

- 医学: 特にヒト胃癌、肺癌、肝細胞肝癌に対する潜在的な抗癌活性について調査されています .

- 工業: 高級アンドロゲンホルモン薬の製造や化粧品への添加剤として使用されます .

類似化合物との比較

- Androsterone

- Androstanediol

- Androstenol

- Androstenone

- Estratetraenol

Uniqueness: Epiandrosterone is unique due to its weak androgenic activity and its role as a metabolite of both testosterone and dihydrotestosterone. Unlike other similar compounds, it has been shown to have specific anticancer properties and is used in the synthesis of steroidal [17,16-d]pyrimidines .

特性

IUPAC Name |

3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXBDMJGAMFCBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-29-8 | |

| Record name | Isoandrosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。